tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Overview
Description
tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, an aminomethyl group, and a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with an aminomethyl group can be catalyzed by palladium to form the pyrrolopyridine core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other ester or amide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce various derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the pyrrolopyridine core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-(aminomethyl)-2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6-(aminomethyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 6-(aminomethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8,14H2,1-3H3 |
InChI Key |
KLOOXXPYHONBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)CN |
Origin of Product |
United States |
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